Boc-DL-Val-DL-xiHyp-OH
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Overview
Description
Boc-DL-Val-DL-xiHyp-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of valine and hydroxyproline, both of which are amino acids. The compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-xiHyp-OH typically involves the protection of the amino groups of valine and hydroxyproline with a Boc group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tert-butyl alcohol at room temperature. The product is then purified through extraction and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Val-DL-xiHyp-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield free amino acids.
Scientific Research Applications
Boc-DL-Val-DL-xiHyp-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of Boc-DL-Val-DL-xiHyp-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Val-OH: A similar compound where only valine is protected by a Boc group.
Boc-DL-xiHyp-OH: A compound where only hydroxyproline is protected by a Boc group.
Uniqueness
Boc-DL-Val-DL-xiHyp-OH is unique due to the presence of both valine and hydroxyproline, making it a versatile building block for the synthesis of complex peptides. Its dual protection allows for selective deprotection and further functionalization, which is not possible with simpler compounds .
Properties
Molecular Formula |
C15H26N2O6 |
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Molecular Weight |
330.38 g/mol |
IUPAC Name |
4-hydroxy-1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21) |
InChI Key |
CBWPZJRJHHYFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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